![molecular formula C16H26N2O3S B5668268 1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine](/img/structure/B5668268.png)
1-(4-ethoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
Synthesis Analysis
The synthesis of related piperazine derivatives involves various chemical reactions, including nucleophilic substitution and derivatization processes. For instance, compounds in the piperazine family have been synthesized through reactions involving methoxybenzyl, sulfonate reagents, and specific chlorides to produce derivatives with potential biological activity (Wu et al., 1997; Naveen et al., 2007). These processes highlight the flexibility and adaptability of piperazine chemistry in synthesizing targeted molecular structures (Sadeghzadeh et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of piperazine derivatives is critical for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and DFT calculations provide insights into the conformation, crystal structure, and molecular interactions of these compounds. Studies have revealed various structural motifs, including chair conformations of the piperazine ring and specific intermolecular hydrogen bonding patterns, which are essential for the compound's stability and reactivity (Xiao et al., 2022; Faizi et al., 2016).
Chemical Reactions and Properties
Piperazine derivatives engage in a range of chemical reactions, including nucleophilic substitution, methylation, and sulfonation. These reactions modify the chemical and physical properties of the molecules, affecting their biological activity and potential pharmaceutical applications. For example, the synthesis and modification of piperazine compounds have been directed towards developing receptor ligands and pharmaceutical agents with specific binding affinities and activities (Mokrov et al., 2019; Borrmann et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure and substituents. Crystallographic studies provide detailed information on the solid-state structure, which is crucial for understanding the material's stability, reactivity, and potential pharmaceutical formulations (Chinthal et al., 2021).
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including reactivity, acidity/basicity, and pharmacological activity, are determined by their functional groups and molecular framework. Research into these compounds' binding affinity, mechanism of action, and receptor selectivity provides valuable insights into their potential therapeutic applications and pharmacodynamic profiles (Watanabe et al., 2000; Staack & Maurer, 2004).
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-3-13-22(19,20)18-11-9-17(10-12-18)14-15-5-7-16(8-6-15)21-4-2/h5-8H,3-4,9-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POLYNMUTYIBDSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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